
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
Overview
Description
Mechanism of Action
KRP-297, also known as MK-767 or 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide, is a compound with potential therapeutic applications in the treatment of type 2 diabetes and dyslipidemia .
Target of Action
KRP-297 primarily targets Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ) . These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis .
Mode of Action
As a PPARα and PPARγ agonist , KRP-297 binds to these receptors, triggering a conformational change that stabilizes their interaction with other proteins and allows the recruitment of cofactors . This results in the stimulation of transcription of target genes that regulate lipid metabolism and glucose homeostasis .
Biochemical Pathways
The activation of PPARα and PPARγ by KRP-297 affects several biochemical pathways. It restores reduced lipid oxidation and inhibits enhanced lipogenesis and triglyceride accumulation in the liver . These effects can help regulate abnormal lipid metabolism, a common issue in conditions like type 2 diabetes and dyslipidemia .
Result of Action
The activation of PPARα and PPARγ by KRP-297 leads to molecular and cellular effects that can help manage type 2 diabetes and dyslipidemia. By restoring lipid oxidation and inhibiting lipogenesis and triglyceride accumulation in the liver, KRP-297 can help regulate lipid metabolism and improve glucose homeostasis .
Biochemical Analysis
Biochemical Properties
KRP-297 plays a significant role in biochemical reactions. It interacts with peroxisome proliferator-activated receptor (PPAR) isoforms, which are key players in lipid metabolism . KRP-297 activates both PPAR-alpha and PPAR-gamma . This interaction influences lipid oxidation, lipogenesis, and triglyceride accumulation in the liver .
Cellular Effects
KRP-297 has profound effects on various types of cells and cellular processes. It influences cell function by restoring reduced lipid oxidation and inhibiting enhanced lipogenesis and triglyceride accumulation in the liver . These effects are likely to impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of KRP-297 involves its binding interactions with biomolecules and changes in gene expression. KRP-297 binds directly to PPAR-alpha and PPAR-gamma . This binding interaction leads to the activation of these receptors, which in turn influences lipid metabolism in cells .
Metabolic Pathways
KRP-297 is involved in the PPAR pathway, which plays a key role in lipid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRP 297 involves multiple steps, starting with the preparation of the core thiazolidinedione structure. The key steps include:
Formation of the thiazolidinedione ring: This is typically achieved through the reaction of a substituted benzylamine with a thiazolidinedione derivative under basic conditions.
Introduction of the trifluoromethyl group: This step involves the reaction of the intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide, under catalytic conditions.
Final coupling reaction: The final step involves coupling the intermediate with a substituted benzamide derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of KRP 297 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
KRP 297 undergoes various chemical reactions, including:
Oxidation: KRP 297 can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in KRP 297 can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
KRP 297 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of thiazolidinedione derivatives and their interactions with various reagents.
Biology: Investigated for its effects on lipid metabolism and insulin sensitivity in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes and dyslipidemia due to its dual agonist activity on peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative that acts as a selective agonist for peroxisome proliferator-activated receptor gamma.
Pioglitazone: A thiazolidinedione that also targets peroxisome proliferator-activated receptor gamma but has a different side effect profile.
Fenofibrate: A selective agonist for peroxisome proliferator-activated receptor alpha used to treat hyperlipidemia
Uniqueness
KRP 297 is unique due to its dual agonist activity on both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, making it a promising candidate for the treatment of metabolic disorders that involve both lipid and glucose dysregulation. This dual activity distinguishes it from other compounds that target only one of these receptors .
Properties
IUPAC Name |
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXEUUOMTXWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870239 | |
| Record name | 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213252-19-8 | |
| Record name | 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213252-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KRP297 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
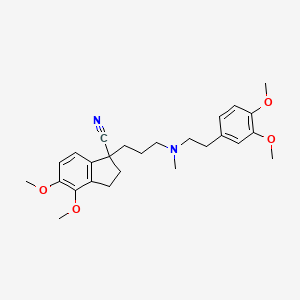
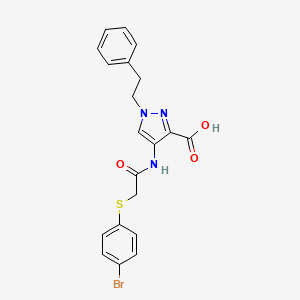
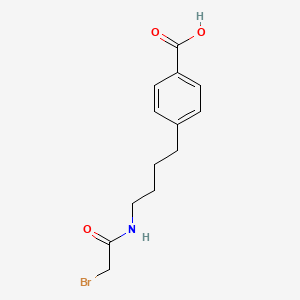
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide](/img/structure/B1673770.png)
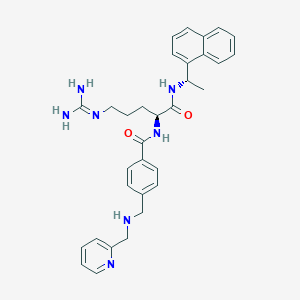
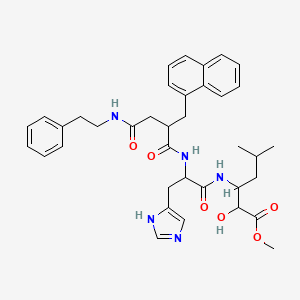

![(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1673777.png)
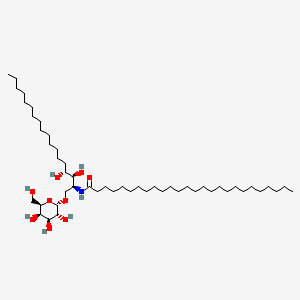


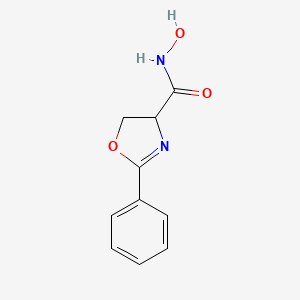
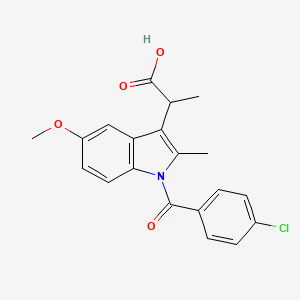
![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)
